molecular formula C20H21N3O3 B13435669 N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide

Cat. No.: B13435669
M. Wt: 351.4 g/mol
InChI Key: IQSOIKNMFKWXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves multiple steps, starting from the acridine core. The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives .

Industrial Production Methods

Industrial production of acridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitroso, nitro, and hydroxyl derivatives of this compound .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide

InChI

InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)

InChI Key

IQSOIKNMFKWXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.